(1-Benzyl-1,2,5,6-tetrahydropyridin-3-yl)methanol oxalate
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Overview
Description
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by a tetrahydropyridine ring substituted with a benzyl group, a hydroxymethyl group, and a carboxyformate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Carboxyformate Formation: The final step involves the esterification of the hydroxymethyl group with formic acid or its derivatives under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the hydroxymethyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: 1-Benzyl-5-(carboxyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate.
Reduction: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate involves its interaction with specific molecular targets. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylate: Similar in structure but contains a triazole ring instead of a tetrahydropyridine ring.
1-Benzyl-5-hydroxymethyl-1H-imidazole: Contains an imidazole ring and is used in similar applications.
Uniqueness: 1-Benzyl-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-1-ium carboxyformate is unique due to its tetrahydropyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H19NO5 |
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Molecular Weight |
293.31 g/mol |
IUPAC Name |
(1-benzyl-3,6-dihydro-2H-pyridin-5-yl)methanol;oxalic acid |
InChI |
InChI=1S/C13H17NO.C2H2O4/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12;3-1(4)2(5)6/h1-3,5-7,15H,4,8-11H2;(H,3,4)(H,5,6) |
InChI Key |
RDLJNYLRMLEFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)CO)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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